8-ethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Description
8-ethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indole core fused with a triazine ring, which is further substituted with an ethyl group and a trimethoxyphenylmethylideneamino group.
Properties
IUPAC Name |
8-ethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3/c1-5-12-6-7-15-14(8-12)19-20(23-15)24-21(27-25-19)26-22-11-13-9-17(29-3)18(30-4)10-16(13)28-2/h6-11H,5H2,1-4H3,(H2,23,24,26,27)/b22-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDOOEOXCSKDRU-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC(=C(C=C4OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC(=C(C=C4OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-ethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Formation of the Triazine Ring: The triazine ring can be formed by cyclization reactions involving appropriate precursors.
Substitution Reactions: The ethyl group and the trimethoxyphenylmethylideneamino group are introduced through substitution reactions using suitable reagents and conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
8-ethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
8-ethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine has shown potential in various scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential anticancer properties, particularly as an iron chelator that can inhibit cancer cell proliferation.
Biological Research: It has been investigated for its ability to induce apoptosis in cancer cells through mitochondrial pathways.
Chemical Research: The compound’s unique structure makes it a valuable target for synthetic chemists interested in developing new derivatives with enhanced biological activities.
Mechanism of Action
The mechanism of action of 8-ethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves its ability to bind to iron ions, particularly ferrous ions. This binding can lead to the depletion of intracellular iron levels, which is crucial for the proliferation of cancer cells . The compound can induce apoptosis in cancer cells through the mitochondrial pathway, involving the regulation of proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Similar compounds to 8-ethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine include other triazinoindole derivatives and iron chelators. Some of these compounds include:
VLX600: An iron chelator with a similar mechanism of action but different structural features.
Other Triazinoindole Derivatives: Compounds with variations in the substituents on the indole and triazine rings, which may exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its selective binding to ferrous ions, which distinguishes it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
